REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([C:9]([F:18])([F:17])[C:10]1[CH:15]=[CH:14][C:13](I)=[CH:12][CH:11]=1)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].C([Li])CCC.[CH:24](OCC)=[O:25].C(OCC)(=O)C>CCOCC>[CH2:1]([O:3][P:4]([C:9]([F:18])([F:17])[C:10]1[CH:15]=[CH:14][C:13]([CH:24]=[O:25])=[CH:12][CH:11]=1)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2]
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C(C1=CC=C(C=C1)I)(F)F
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The brown solution was stirred at -78° C. for 2 minutes
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 10 minutes at -78° C
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The mixture was then quenched with saturated ammonium chloride (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
ADDITION
|
Details
|
The reaction was then diluted with ether
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Type
|
WASH
|
Details
|
The organic layers were washed with saturated sodium chloride (20 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)C(C1=CC=C(C=C1)C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |